Acetaminophen Mercapurate Disodium Salt, also known as 3-(N-acetyl-L-cystein-S-yl) acetaminophen sodium salt, is a derivative of acetaminophen, which is a widely used analgesic and antipyretic agent. This compound is primarily recognized for its role as a metabolite of acetaminophen, particularly in the context of detoxification processes within the body. The mercapturate form is associated with the conjugation of acetaminophen with N-acetyl-L-cysteine, which facilitates its excretion and reduces potential toxicity.
The compound is synthesized from acetaminophen through metabolic processes that involve the conjugation with N-acetyl-L-cysteine. This reaction typically occurs in the liver, where acetaminophen is metabolized into several metabolites, including this mercapturate form, which plays a crucial role in detoxifying harmful substances.
Acetaminophen Mercapurate Disodium Salt falls under the category of pharmaceutical compounds and metabolites. It is classified as an antidote due to its ability to mitigate the toxic effects of acetaminophen overdose by enhancing its elimination from the body.
The synthesis of Acetaminophen Mercapurate Disodium Salt can be achieved through several methods, primarily involving the reaction of acetaminophen with N-acetyl-L-cysteine in an aqueous medium. This process can be summarized as follows:
The synthesis can be monitored through various analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, which help confirm the formation and purity of the product.
The molecular formula for Acetaminophen Mercapurate Disodium Salt is . Its structure features a phenolic ring characteristic of acetaminophen, with an attached N-acetyl-L-cysteine moiety that includes a thiol group.
Acetaminophen Mercapurate Disodium Salt participates in various biochemical reactions, primarily related to its role in detoxification pathways. The key reactions include:
These reactions can be studied using techniques such as mass spectrometry and infrared spectroscopy to track changes in molecular weight and functional groups during synthesis and degradation.
The mechanism by which Acetaminophen Mercapurate Disodium Salt exerts its effects primarily involves facilitating the detoxification of acetaminophen. It acts by:
Research indicates that this mercapturate form significantly reduces liver damage markers in animal models subjected to acetaminophen overdose, highlighting its protective role.
Acetaminophen Mercapurate Disodium Salt has several scientific applications:
This compound represents a significant area of interest within pharmacology and toxicology, providing insights into drug interactions and metabolic processes crucial for therapeutic applications.
Acetaminophen mercapurate (AM) disodium salt, chemically designated as N-Acetyl-L-cysteine-4-acetamidophenyl ester disodium, represents the terminal excretable metabolite in the glutathione (GSH)-dependent detoxification pathway of acetaminophen (APAP). Under therapeutic conditions, 85–90% of APAP undergoes phase II conjugation to form non-toxic sulfate and glucuronide metabolites. However, 5–10% is metabolized via cytochrome P450 (primarily CYP2E1) to the electrophilic intermediate N-acetyl-p-benzoquinone imine (NAPQI). NAPQI rapidly conjugates with hepatic glutathione to form APAP-GSH, preventing covalent binding to cellular macromolecules. AM arises from the sequential enzymatic processing of APAP-GSH: hydrolysis to the cysteine conjugate (APAP-Cys), followed by N-acetylation to the mercapurate (AM). This pathway is critical during APAP overdose, as saturation of primary conjugation routes shifts metabolism toward NAPQI formation. Depletion of hepatic GSH pools below a critical threshold (~30% of normal) allows unquenched NAPQI to initiate oxidative stress and mitochondrial dysfunction, culminating in centrilobular necrosis. AM urinary excretion thus serves as a biomarker for NAPQI formation and reflects the efficiency of GSH-dependent detoxification [2] [6] [8].
Table 1: Key Compounds in APAP Detoxification Pathway
| Compound | Chemical Designation | CAS Number | Role in Pathway |
|---|---|---|---|
| Acetaminophen | N-acetyl-p-aminophenol | 103-90-2 | Parent drug |
| NAPQI | N-acetyl-p-benzoquinone imine | 50700-49-7 | Reactive toxic metabolite |
| APAP-Glutathione (APAP-GSH) | S-(5-Acetamido-2-hydroxyphenyl)-glutathione | Not provided | Initial GSH conjugate |
| APAP-Cysteine (APAP-Cys) | 3-(5-Acetamido-2-hydroxyphenylthio)-alanine | 53775-52-1 | Hydrolysis intermediate |
| Acetaminophen Mercapurate (AM) | N-Acetyl-L-cysteine-4-acetamidophenyl ester | 52372-86-8 | Terminal excretable metabolite |
The biotransformation of APAP-GSH to AM involves three enzymatic stages, spanning hepatic and renal compartments:
The disodium salt form of AM enhances water solubility, facilitating renal excretion. Notably, this pathway competes with alternative metabolic fates of APAP-Cys, such as bioactivation by renal cysteine conjugate β-lyase to reactive thiols, which may contribute to nephrotoxicity. The efficiency of AM formation is thus governed by the tissue-specific expression and activity of GGT, dipeptidases, and NAT8 [5] [6] [10].
Table 2: Enzymes Catalyzing AM Biosynthesis
| Enzyme | Location | Reaction Catalyzed | Cofactor/Requirements |
|---|---|---|---|
| γ-Glutamyl Transpeptidase (GGT) | Hepatobiliary/Renal membranes | Cleaves γ-glutamyl group from APAP-GSH | None |
| Cysteinylglycine Dipeptidase | Renal brush border | Hydrolyzes APAP-CG to APAP-Cys | Zinc |
| N-Acetyltransferase 8 (NAT8) | Renal tubular cells | Acetylates APAP-Cys to form AM | Acetyl-CoA |
Significant interspecies differences exist in AM formation efficiency, impacting translational relevance of preclinical toxicology data:
These variations stem from differences in CYP450 expression (CYP2E1 induction potential), glutathione synthesis kinetics, and NAT8 activity. For instance, human renal NAT8 shows higher specific activity toward cysteine conjugates than rodent isoforms [4] [5] [6].
While the liver is the primary site for NAPQI generation and initial GSH conjugation, extrahepatic tissues contribute substantially to AM biosynthesis:
Notably, in vitro models like HepG2 hepatoma cells (which lack functional CYP2E1) demonstrate APAP cytotoxicity independent of NAPQI formation. Instead, metabolic disruption occurs via glycolysis-TCA cycle decoupling and NADPH depletion, underscoring tissue-specific metabolic vulnerabilities [9].
Table 3: Tissue-Specific Roles in AM Biosynthesis
| Tissue | Key Enzymes/Transporters | Primary Contribution |
|---|---|---|
| Liver | CYP2E1, GSTs, MRP2/3 | NAPQI generation; APAP-GSH synthesis & export |
| Kidney | GGT, Dipeptidases, NAT8, β-lyase | APAP-GSH hydrolysis; AM formation & excretion |
| Intestine | GGT, CYP3A4, PGHS | Biliary APAP-GSH processing; Minor NAPQI formation |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: